LY 3000328

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

LY3000328 mechanism of action noncovalent inhibition

Molecular Mechanism and Binding Interactions

LY3000328 (Compound 5) was optimized through structure-based drug design to achieve potent inhibition without covalent binding [1].

- Noncovalent Binding: Unlike many covalent cathepsin inhibitors that contain electrophilic groups, LY3000328 binds reversibly and does not interact with the active site Cys25 residue. The closest non-hydrogen atom of the inhibitor is 4.3 Å from the sulfur of Cys25 [1].

- Key Protein-Inhibitor Interactions: The binding mode involves:

- Occupation of the S3 binding pocket by the phenyl ring of the benzamide, forming a face-to-edge interaction with Phe70 and π-stacking with the peptide bond between Gly68 and Gly69 [1].

- Occupation of the S2 pocket by the tetrahydronaphthalene (tetralin) substructure [1].

- Multiple hydrogen bonds, including one between the NH of the benzamide and the carbonyl oxygen of Gly69, and two additional bonds from the carbamate group to the NH of Gly69 and the backbone carbonyl of Asn163 [1].

The following diagram illustrates the structure-based drug design workflow that led to the discovery of LY3000328, highlighting key structural insights and optimizations.

Quantitative Profile and Selectivity

LY3000328 exhibits high in vitro potency against human and mouse cathepsin S, with strong selectivity over other cysteine cathepsins [1].

Table 1: In Vitro Enzyme Inhibition Data for LY3000328 and Precursors [1]

| Compound | hCat S IC₅₀ (nM) | mCat S IC₅₀ (nM) |

|---|---|---|

| 6 | 1170 ± 227 | 1570 ± 108 |

| 7 | 1290 ± 453 | 2780 ± 230 |

| 9 | 12.4 ± 6.48 | 3.91 ± 0.71 |

| 5 (LY3000328) | 7.70 ± 5.85 | 1.67 ± 1.17 |

Selectivity: This series of compounds is highly selective for cathepsin S and is inactive against rat cathepsin S due to a G137C mutation that reduces the size of the S2 pocket [1].

Experimental Evidence and Protocols

LY3000328 has demonstrated efficacy in various preclinical models, and its effects have been measured in human clinical trials.

In Vivo Efficacy Model (Abdominal Aortic Aneurysm)

- Model: CaCl₂-induced AAA model in mice [1] [2].

- Intervention: Treatment with LY3000328 [1].

- Key Outcomes: Significant suppression of aortic dilatation, reduced Cat S and cathepsin K levels, preserved elastin integrity, reduced medial apoptotic cells, and attenuated macrophage infiltration [2]. Based on this efficacy, LY3000328 was selected for clinical development [1].

Clinical Pharmacokinetics and Pharmacodynamics (Phase I Study) [3]

- Study Design: Single-center, placebo-controlled, single dose, dose escalation study in 21 healthy male volunteers. Doses ranged from 1 mg to 300 mg, administered with food [3].

- Key PK Findings: Linear pharmacokinetics up to 300 mg dose. The compound was cleared quickly from plasma [3].

- Key PD Findings: A biphasic ex vivo response in plasma Cat S activity was observed. After an initial decline, Cat S activity returned to and then exceeded baseline. This was attributed to a dose-dependent increase in Cat S mass, which continued after the drug was cleared [3].

In Vitro Cellular Assay (Tight Junction Integrity)

- Cell Type: Primary Human Corneal Epithelial Cells (HCEC) [4].

- Intervention: Treatment with recombinant Cat S for 48 hours [4].

- Control Interventions: Cells treated with CTSS + LY3000328, or CTSS + heat-inactivated CTSS [4].

- Outcome Measure: Immunoreactivity of tight junction proteins ZO-1 and occludin [4].

- Key Finding: CTSS disruption of ZO-1 and occludin was prevented by co-incubation with the CTSS inhibitor LY3000328 [4].

Research Implications and Challenges

The development of LY3000328 as a specific, noncovalent inhibitor represents a significant breakthrough in targeting cathepsin S [5]. However, its clinical development also revealed unexpected biological complexities.

- Advantages over Covalent Inhibitors: The noncovalent mechanism avoids potential off-target reactivity and toxicity associated with electrophilic functional groups in covalent inhibitors, offering a better prospect for drug development [1] [5].

- Complex Pharmacodynamic Response: The Phase I trial revealed that inhibiting plasma Cat S activity triggers a compensatory increase in Cat S mass [3]. This rebound effect may have implications for the long-term therapeutic strategy of Cat S inhibition and requires further investigation.

LY3000328 serves as a valuable chemical tool and precedent for developing reversible, noncovalent inhibitors against this challenging proteolytic target.

References

- 1. Discovery of Cathepsin S Inhibitor LY3000328 for the ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Inhibition of Cathepsin S Suppresses ... [sciencedirect.com]

- 3. Pharmacokinetics and pharmacodynamics of the cathepsin ... [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin S is a novel target for age-related dry eye - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Cathepsin S Inhibition: Challenges and ... [mdpi.com]

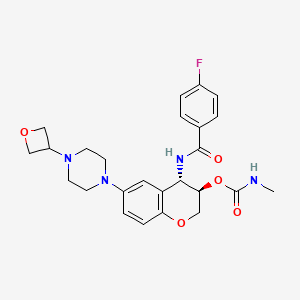

Molecular Structure and Mechanism of Action

LY3000328 (chemical name: Z-FL-COCHO; Formula: C₂₅H₂₉FN₄O₅; Molecular Weight: 484.52 g/mol) is a non-covalent, reversible inhibitor that binds to the S2 and S3 subsites of the Cathepsin S enzyme without forming a covalent bond with the active site Cys25 [1]. This binding mode differentiates it from earlier electrophilic inhibitors and contributes to its high selectivity.

The key molecular interactions identified through protein X-ray crystallography include [1]:

- Hydrogen Bonds: The NH of the benzamide forms a strong hydrogen bond (2.8 Å) with the carbonyl oxygen of Gly69. The carbonyl oxygen of the carbamate group forms a hydrogen bond (3.1 Å) with the NH of Gly69, and the NH of the carbamate forms a hydrogen bond (2.9 Å) with the backbone carbonyl of Asn163.

- Aromatic and Hydrophobic Interactions: The phenyl ring of the benzamide occupies the S3 pocket, forming a face-to-edge interaction with Phe70. The tetrahydronaphthalene (later optimized to a chromane ring) aryl ring occupies the S2 pocket, also interacting with Phe70.

The replacement of the metabolically vulnerable benzylic carbon with an oxygen atom in the chromane moiety further improved the stability of the final candidate, LY3000328 [1].

SAR and Potency Progression

The following table summarizes the key structural changes and their impact on inhibitory potency during the optimization from the initial hit to LY3000328 [1].

| Compound | Core Structure & Key Features | Human CatS IC₅₀ (nM) | Mouse CatS IC₅₀ (nM) | Selectivity Notes |

|---|---|---|---|---|

| 6 (Initial Hit) | Amidine linker; Lower potency [1] | 1,170 ± 227 | 1,570 ± 108 | N/A |

| 7 | Amidine replaced with urea linker; Comparable potency [1] | 1,290 ± 453 | 2,780 ± 230 | N/A |

| 8 | Direct piperazine-phenyl link; Improved solubility [1] | 4,000 ± 1,630 | 3,930 ± 553 | N/A |

| 9 | O-linked carbamate; 3-oxetanyl piperazine; Greatly improved potency [1] | 12.4 ± 6.48 | 3.91 ± 0.71 | >1,000-fold selective over Cats B, L, K, V [1] |

| 5 (LY3000328) | Chromane ring (O replaces benzylic C); Excellent potency & stability [1] | 7.70 ± 5.85 | 1.67 ± 1.17 | >1,000-fold selective over Cats B, L, K, V [1] |

The discovery of LY3000328 involved a structure-based drug design approach. The initial hit 6 was identified via a medium-throughput screen [1]. Replacing the amidine with a urea linker to improve drug-like properties resulted in compound 7, which maintained potency. A significant leap in potency (about 300-fold) was achieved with compound 9 by introducing an O-linked carbamate group, which provided a crucial hydrogen bond acceptor complementary to the NH of Gly69, and a 3-oxetanyl group on the piperazine to reduce lipophilicity [1]. The final optimization to LY3000328 involved replacing the benzylic carbon with oxygen to create a chromane system, reducing the potential for metabolic oxidation while maintaining excellent potency and selectivity [1].

Experimental Protocols and Key Data

In Vitro Enzyme Inhibition Assay [1]

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds against human and mouse Cathepsin S and other cathepsins for selectivity profiling.

- Methodology: Compounds were evaluated in enzyme inhibition assays. The specific protocols for the CatS assay involved measuring the rate of hydrolysis of a fluorogenic substrate by the enzyme in the presence of varying concentrations of the inhibitor. The fluorescence signal is quenched in the intact substrate and increases upon cleavage. The concentration of inhibitor that reduces the enzymatic activity by 50% is calculated as the IC₅₀.

- Key Findings: LY3000328 exhibited high potency with an IC₅₀ of 7.70 nM for human CatS and 1.67 nM for mouse CatS, demonstrating greater than 1,000-fold selectivity over other cysteine cathepsins like B, L, K, and V [1].

In Vivo Efficacy Model (CaCl₂-Induced AAA in Mice) [1]

- Objective: To evaluate the efficacy of LY3000328 in suppressing the expansion of abdominal aortic aneurysm (AAA).

- Methodology: An AAA model was induced in mice by applying calcium chloride (CaCl₂) to the abdominal aorta. LY3000328 was administered to the treatment group. Aortic diameter was monitored over time as the primary endpoint to assess aneurysm expansion.

- Key Findings: Treatment with LY3000328 significantly slowed the expansion of the abdominal aorta, demonstrating target engagement and efficacy in a disease-relevant model [1].

Phase 1 Clinical Trial Pharmacodynamics [2]

- Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single oral doses of LY3000328 in healthy human volunteers.

- Methodology: This was a randomized, placebo-controlled, single-dose escalation study. Blood samples were collected at set times post-dose to measure LY3000328 plasma concentrations (PK) and CatS activity/mass (PD).

- Key Findings: LY3000328 exhibited linear PK and was well-tolerated. The PD profile was biphasic: an initial transient decrease in plasma CatS activity was followed by a prolonged increase in plasma CatS mass after the drug was cleared, attributed to a compensatory biological feedback mechanism [2].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the key experimental and biological pathway related to LY3000328's discovery and mechanism.

Future Perspectives and Challenges

The discovery of LY3000328 demonstrated that achieving high potency and exceptional selectivity for Cathepsin S is feasible by targeting the S2 and S3 subsites rather than the catalytic cysteine [1] [3]. Its progression into a Phase 1 clinical trial marked a significant milestone in the field [2]. However, the observation of a biphasic pharmacodynamic response in humans—where target inhibition is followed by a substantial increase in total CatS protein levels—highlights a potential compensatory feedback mechanism that must be thoroughly understood for the successful clinical development of CatS inhibitors [2] [3].

References

Biochemical Potency and Selectivity of LY3000328

| Cathepsin Enzyme | IC₅₀ (nM) | Notes |

|---|---|---|

| Human Cathepsin S (hCat S) | 7.70 ± 5.85 [1] [2] | Primary target; value from multiple determinations (n=11) |

| Mouse Cathepsin S (mCat S) | 1.67 ± 1.17 [1] [2] | More potent against the mouse enzyme (n=9) |

LY3000328 demonstrates excellent selectivity for Cathepsin S over other cysteine proteases. It exhibits very high selectivity against cathepsins L, K, B, and V, though the exact IC₅₀ values for these off-targets are not provided in the results [2].

Experimental Protocols for Key Assays

The data above were generated using standard biochemical and cellular assays. Here are the methodologies cited in the literature:

- In Vitro Enzyme Inhibition Assay: The activity of LY3000328 was evaluated in human and mouse CatS enzyme inhibition assays to determine IC₅₀ values [1] [3] [4]. The compound maintains excellent in vitro potency and selectivity against a panel of other cysteine proteases [1] [2].

- Cellular and Safety Pharmacology Profiling:

- CYP450 Inhibition: Assessed at 10 μM for CYP3A4, CYP2D6, and CYP2C9, showing low inhibition (<15%) [1] [4].

- hERG Binding: Tested at 100 μM in an assay with HEK293 membrane preparations, showing only 6% displacement of

[³H]-astemizole, indicating a low potential for hERG channel blockade [1] [4]. - Metabolic Stability: Incubated at 4 μM in mouse, rat, dog, and human liver microsomes for 30 minutes, showing low in vitro metabolism (<20% compound loss) [1] [4].

- Permeability: Demonstrated good permeability (MDCK A-B > 4%) [1] [4].

In Vivo Efficacy and Pharmacodynamics

LY3000328 has demonstrated promising efficacy in disease models, particularly for Abdominal Aortic Aneurysm (AAA).

- In Vivo Efficacy (Mouse AAA Model): The efficacy was studied in a mouse model where inflammation and AAA are induced by applying CaCl₂ to the abluminal surface of the aorta [1] [4]. LY3000328 was administered orally and exhibited a dose-responsive reduction in aortic diameter [1] [3] [4]:

- 1 mg/kg: 58% reduction

- 3 mg/kg: 83% reduction

- 10 mg/kg: 87% reduction

- Pharmacokinetics and Pharmacodynamics in Humans: A phase 1 clinical trial in healthy human subjects established that [5]:

- Plasma IC₅₀: The concentration of LY3000328 in plasma required to achieve 50% inhibition of CatS activity is approximately 60 ng/mL.

- Safety: All administered single doses (up to 300 mg) were well-tolerated.

- PK Profile: The compound demonstrated linear pharmacokinetics up to the 300 mg dose.

Mechanism of Action and Structural Basis

LY3000328 is notable for its non-covalent mechanism of action.

- Non-covalent Inhibition: Unlike many reported CatS inhibitors that form reversible or irreversible covalent bonds with the catalytic cysteine residue (Cys25), LY3000328 binds to the S2 and S3 subsites of the enzyme without interacting with Cys25 [2] [6] [7].

- Structural Binding: The crystal structure of the Human Cathepsin S-LY3000328 complex (PDB ID: 4P6G) reveals that the inhibitor forms key hydrogen bonds with the enzyme's backbone [2] [7]. Specifically:

- The benzamide NH forms a hydrogen bond with the carbonyl oxygen of Gly69.

- The carbonyl oxygen of the carbamate group forms a hydrogen bond with the NH of Gly69.

- The NH of the carbamate group forms a hydrogen bond with the backbone carbonyl of Asn163.

This structure-based drug design approach, which led to the optimization from initial hits to LY3000328, is visualized in the following diagram.

The discovery workflow for LY3000328 involved screening, structural analysis, and iterative design to optimize potency and drug-like properties [2].

References

- 1. | inhibitor/agonist | CAS 1373215-15-6 | Buy LY ... 3000328 LY 3000328 [invivochem.com]

- 2. Discovery of Cathepsin S Inhibitor LY3000328 for the ... [pmc.ncbi.nlm.nih.gov]

- 3. | Cathepsin S inhibitor | TargetMol this compound [targetmol.com]

- 4. This compound (Z-FL-COCHO) | Cathepsin S Inhibitor [medchemexpress.com]

- 5. Pharmacokinetics and pharmacodynamics of the cathepsin ... [pmc.ncbi.nlm.nih.gov]

- 6. LY3000328 ≥95% (HPLC) [sigmaaldrich.com]

- 7. 4P6G: Crystal Structure of Human Cathepsin S Bound to a ... [rcsb.org]

Cathepsin S role in abdominal aortic aneurysm

Human & Animal Model Data

Evidence from both human studies and animal models consistently shows elevated CTSS levels in AAA, with a correlation to disease severity.

Quantitative Data from Human Studies

The following table consolidates findings from analyses of human AAA tissue and serum compared to healthy controls.

| Analysis Type | CTSS in AAA vs. Control | Statistical Significance / Notes | Source |

|---|---|---|---|

| Serum Level | Increased by ~30% | Significantly associated with AAA size [1]. | [1] |

| Activity in AAA Tissue | 20% higher | Compared to occluded artery tissue [1]. | [1] |

| Protein Expression (IHC/WB) | Strongly positive in AAA tissue | Undetectable in normal vessels; expressed in endothelial cells, macrophages, and VSMCs [1] [2]. | [1] [2] |

| mRNA Expression (RT-PCR) | Significantly increased | For cathepsins B, L, and S [2]. | [2] |

Evidence from Animal Intervention Studies

Studies using genetic knockout models or pharmacological inhibitors provide causal evidence for CTSS's role in AAA.

| Experimental Model | Intervention | Key Findings on AAA | Source |

|---|

| AngII-infused ApoE-/- mice | CTSS Knockout | Incidence: Reduced to 1/8 of control; Diameter: 47% decrease (0.86 mm) [1]. | [1] | | CaCl₂-induced AAA (B6 mice) | Pharmacological Inhibitor (6r) | Diameter: Suppressed (0.58 vs 0.92 mm in controls, p<0.001); Reduced elastin breaks, apoptosis, and macrophages [3]. | [3] | | AngII-infused ApoE-/- mice | Pharmacological Inhibitor (6r) | Diameter: Smaller (0.95 vs 1.84 mm in controls, p=0.047); Attenuated key pathological features [3]. | [3] |

Experimental Protocols

To investigate the role of CTSS in AAA, researchers typically employ a combination of in vivo animal models and detailed in vitro analyses on harvested tissues.

In Vivo AAA Mouse Models & Pharmacological Inhibition

This protocol is based on studies that tested the CTSS-specific inhibitor 6r [3].

- AAA Induction: Two common models are used:

- Calcium Chloride (CaCl₂) Model: Apply 0.5M CaCl₂ directly to the exposed abdominal aorta for 15 minutes to induce a chemical injury.

- Angiotensin II (AngII) Model: Subcutaneously infuse AngII (e.g., 1000 ng/kg/min) for 28 days using osmotic minipumps in ApoE-/- mice.

- Treatment Protocol:

- Compound: CTSS inhibitor 6r (an α-ketoamide-based compound).

- Dosage & Route: Administer 25 mg/kg via intraperitoneal injection.

- Schedule: Start treatment one day after AAA induction and inject every three days until the endpoint (usually 28 days). For post-treatment studies, begin administration 7 or 14 days after induction.

- Endpoint Analysis: At sacrifice, measure the external aortic diameter. Harvest aortic tissue for histological and biochemical analysis [3].

Ex Vivo Human Tissue Analysis

This methodology outlines the quantitative and spatial analysis of CTSS in human aortic samples [2].

- Tissue Collection: Obtain AAA specimens during open surgical repair and control non-aneurysmal aortae during autopsy.

- Protein Analysis:

- Western Blotting: Homogenize frozen tissue, separate proteins by SDS-PAGE, and blot using primary antibodies against CTSS and a loading control (e.g., GAPDH). Use chemiluminescence for detection and quantify band intensity.

- Gene Expression Analysis:

- Quantitative RT-PCR: Isolate RNA from formalin-fixed, paraffin-embedded (FFPE) tissue. Reverse transcribe to cDNA and perform real-time PCR using SYBR Green with primers specific for the CTSS gene. Normalize expression to a housekeeping gene (e.g., GAPDH).

- Localization Analysis:

- Immunohistochemistry (IHC): Deparaffinize FFPE tissue sections, perform antigen retrieval, and incubate with anti-CTSS antibody. Use appropriate detection systems to visualize CTSS expression in specific cell types (e.g., macrophages, VSMCs).

- Serum Analysis:

- Immunoprecipitation & Western Blot: Incubate patient serum with an anti-CTSS antibody to pull down the protein, then detect it via western blotting to assess systemic CTSS levels [2].

Signaling Pathways & Regulation

CTSS expression and secretion are upregulated by various AAA risk factors. The diagram below illustrates these key regulatory pathways, particularly in macrophages and vascular cells.

Key pathways by which risk factors upregulate Cathepsin S (CTSS) expression and secretion.

Therapeutic Implications & Future Directions

The accumulated evidence strongly positions CTSS as a promising therapeutic target for AAA.

- Pharmacological Inhibition: The α-ketoamide-based inhibitor 6r has demonstrated efficacy in suppressing AAA formation and progression in multiple mouse models. Crucially, treatment was effective even when started after aneurysm induction [3].

- Clinical Translation: The presence of CTSS in human serum and its correlation with AAA size suggest its potential use as a biomarker for disease monitoring [1] [2]. However, specific inhibitors have not yet progressed to clinical trials for AAA.

- Future Research: Key areas include optimizing inhibitor specificity and delivery, understanding long-term effects of CTSS suppression, and identifying patient subgroups most likely to benefit from anti-CTSS therapy.

References

Binding Mode and Molecular Interactions

The binding mode of LY3000328 was elucidated through X-ray crystallography, revealing key interactions that confer both potency and selectivity [1].

- S3 Subsite Occupation: The phenyl ring of the fluorobenzamide group occupies the S3 pocket. It forms a "face-to-edge" interaction with the amino acid Phe70 and a π-stacking interaction with the peptide bond between Gly68 and Gly69 [1].

- S2 Subsite Occupation: The chromane ring system occupies the S2 pocket, where it also engages in a "face-to-edge" interaction with Phe70 [1].

- Critical Hydrogen Bonding: The inhibitor forms three key hydrogen bonds with the enzyme backbone [1]:

- The NH of the benzamide donates a hydrogen bond to the carbonyl oxygen of Gly69.

- The carbonyl oxygen of the carbamate group accepts a hydrogen bond from the backbone NH of Gly69.

- The NH of the carbamate group donates a hydrogen bond to the backbone carbonyl of Asn163.

- Non-covalent Mechanism: A critical feature is that LY3000328 does not interact covalently with the active site Cys25. The closest non-hydrogen atom of the inhibitor is approximately 4.3 Å away from the sulfur of Cys25, confirming its reversible, non-covalent mechanism [1].

The following diagram illustrates the key binding interactions of LY3000328 within the Cathepsin S active site:

Key binding interactions of LY3000328 with Cathepsin S subsites.

Quantitative Inhibition Data and Selectivity

The compound exhibits high potency against both human and mouse Cathepsin S, and demonstrates excellent selectivity over other cysteine cathepsins [1].

Table 1: In Vitro Enzyme Inhibition Profile of LY3000328 and Analogs [1]

| Compound | hCat S IC₅₀ (nM) | mCat S IC₅₀ (nM) | Key Feature |

|---|---|---|---|

| 5 (LY3000328) | 7.70 ± 5.85 | 1.67 ± 1.17 | Clinical candidate; carbamate linker, oxetanyl group |

| 9 | 12.4 ± 6.48 | 3.91 ± 0.71 | Pre-cursor; carbamate linker, oxetanyl group |

| 8 | 4000 ± 1630 | 3930 ± 553 | Direct piperazine linkage |

| 7 | 1290 ± 453 | 2780 ± 230 | Urea linker; original hit from screen |

Selectivity: This series of compounds, including LY3000328, is highly selective for CatS over other cysteine proteases like Cat L, Cat K, Cat B, and Cat V [1]. The selectivity is conferred by the specific shape and amino acid composition of the S2 and S3 pockets of CatS, which differ from those of other cathepsins [2].

Experimental Protocols for Key Assays

The data supporting LY3000328's binding mode and potency were generated using standard biochemical and structural techniques.

- Enzyme Inhibition Assays [1]: Test compounds were evaluated in enzyme inhibition assays to determine IC₅₀ values against human and mouse Cathepsin S. Selectivity was determined by running parallel assays against other cysteine proteases like cathepsins L, K, B, and V. The specific biochemical methods for these assays have been previously reported in the cited literature within the original paper.

- X-ray Crystallography [1]: The three-dimensional structure of the CatS-inhibitor complex was determined by protein X-ray crystallography. For example, the structure of CatS in complex with compound 7 was resolved at a high resolution of 1.8 Å (R factors: 0.185 working, 0.210 free). This provided the atomic-level details of the binding mode and confirmed the non-covalent nature of the interaction, enabling structure-based drug design.

Clinical and Preclinical Context

LY3000328 was developed as a potential treatment for abdominal aortic aneurysm (AAA), based on genetic and pharmacological evidence that CatS plays a key role in the disease pathogenesis [1]. The compound demonstrated efficacy in a CaCl₂-induced AAA mouse model [1].

A Phase 1 clinical trial in healthy human volunteers established that single doses of LY3000328 were well-tolerated and exhibited linear pharmacokinetics [3]. The study also revealed a complex pharmacodynamic response: a transient inhibition of plasma CatS activity was followed by a rebound increase in CatS mass, which may have implications for clinical development [3].

Key Differentiating Features of LY3000328

This compound represents a significant advancement in Cathepsin S inhibitor design due to two key characteristics:

- Non-covalent Mechanism: Unlike many early CatS inhibitors that contained electrophilic groups (e.g., Michael acceptors, ketones, nitriles) to form covalent bonds with the catalytic Cys25, LY3000328 is a fully reversible, non-covalent inhibitor [1] [2]. This property may reduce the potential for off-target reactivity and improve toxicological profiles.

- S2/S3 Subsite Specificity: Its binding mode, focused on the S2 and S3 subsites rather than the active site cysteine, is the foundation for its high selectivity over other cathepsins, addressing a major challenge in the field [1] [2].

References

Technical Guide: LY3000328 as a Noncovalent Inhibitor of Cathepsin S Targeting Abdominal Aortic Aneurysm

Introduction and Biological Rationale

Cathepsin S (Cat S) is a lysosomal cysteine protease belonging to the papain superfamily that maintains enzymatic activity at neutral pH (6.0-7.5), enabling both intracellular and extracellular functions [1] [2]. Unlike many cathepsins that function only under acidic conditions, this pH profile allows Cat S to participate in critical pathological processes including extracellular matrix (ECM) remodeling, antigen presentation via MHC class II, and protease-activated receptor (PAR) activation [2]. In abdominal aortic aneurysm (AAA), Cat S expression significantly increases in lesion areas, where it promotes medial elastin fragmentation, smooth muscle cell apoptosis, and inflammatory cell accumulation [1]. Genetic evidence strongly supports Cat S as a therapeutic target: in ApoE/Cat S double-knockout mice, AAA incidence was dramatically reduced to 10% compared to 80% in ApoE-/- Cat S+/+ controls, with significant reductions in abdominal aortic diameters and key pathological features [1].

LY3000328 (also known as Z-FL-COCHO or Compound 5) emerged from a drug discovery program at Eli Lilly targeting AAA treatment. Developed through structure-based optimization of screening hits, it represents a novel class of noncovalent Cat S inhibitors that avoid the selectivity and potential toxicity challenges associated with electrophilic "warheads" commonly found in cysteine protease inhibitors [1] [3].

Molecular Mechanism and Binding Interactions

Distinct Noncovalent Binding Mode

Unlike conventional cysteine protease inhibitors that form reversible or irreversible covalent bonds with the active site Cys25, LY3000328 exhibits a unique mechanism by binding noncovalently to the S2 and S3 subsites of Cat S without interacting directly with Cys25 [1]. The crystallographic structure of the Cat S-LY3000328 complex (PDB resolution 1.8 Å, R factors 0.185 working/0.210 free) reveals that the closest non-hydrogen atom of LY3000328 resides 4.3 Å from the sulfur of Cys25 – too distant for covalent bond formation [1]. This binding mechanism avoids potential off-target reactivity while maintaining high potency and selectivity.

Key Protein-Ligand Interactions

The molecular interactions between LY3000328 and Cat S involve several critical binding features:

- S3 Pocket Occupation: The phenyl ring of the benzamide moiety occupies the S3 binding pocket, forming a face-to-edge interaction with Phe70 and π-stacking with the peptide bond between Gly68 and Gly69 [1]

- S2 Pocket Binding: The tetrahydronaphthalene-derived scaffold occupies the S2 pocket, also participating in a face-to-edge interaction with Phe70 [1]

- Strategic Hydrogen Bonding: Three specific hydrogen bonds significantly enhance binding affinity:

- Benzamide NH to carbonyl oxygen of Gly69 (2.8 Å)

- Carbamate carbonyl oxygen to NH of Gly69 (3.1 Å)

- Carbamate NH to backbone carbonyl of Asn163 (2.9 Å) [1]

- Structural Optimization Elements: The chromane oxygen replacement of benzylic carbon reduces metabolic oxidation potential, while the 3-oxetanyl group on the piperazine nitrogen lowers overall lipophilicity and reduces pKa of the distal piperazine nitrogen [1]

Table 1: Key Crystallographically-Determined Interactions in Cat S-LY3000328 Complex

| Interaction Type | Residues/Ligand Groups | Distance (Å) | Functional Significance |

|---|---|---|---|

| Face-to-edge π interaction | Benzamide phenyl & Phe70 | N/A | S3 pocket occupation |

| π-stacking | Benzamide phenyl & Gly68-Gly69 peptide bond | N/A | S3 pocket stabilization |

| Hydrogen bond | Benzamide NH → Gly69 carbonyl O | 2.8 | Primary anchoring interaction |

| Hydrogen bond | Carbamate C=O → Gly69 NH | 3.1 | Enhanced affinity through engineered complementarity |

| Hydrogen bond | Carbamate NH → Asn163 carbonyl O | 2.9 | Additional stabilization via S2 pocket |

| Face-to-edge π interaction | Tetrahydronaphthalene & Phe70 | N/A | S2 pocket occupation |

In Vitro and In Vivo Profiling Data

Potency and Selectivity Profile

LY3000328 demonstrates exceptional enzymatic potency and selectivity across cysteine cathepsins:

Table 2: Enzymatic Inhibition Profile of LY3000328

| Assay System | IC₅₀ Value | Experimental Conditions |

|---|---|---|

| Human Cathepsin S | 7.70 ± 5.85 nM | n = 11 independent determinations [1] |

| Mouse Cathepsin S | 1.67 ± 1.17 nM | n = 9 independent determinations [1] |

| Cathepsin L | >100 μM | Demonstrating >12,000-fold selectivity over Cat L [1] |

| Cathepsin B | Selective | High selectivity reported (specific IC₅₀ not provided) [1] |

| Cathepsin K | Selective | High selectivity reported (specific IC₅₀ not provided) [1] |

| Cathepsin V | Selective | High selectivity reported (specific IC₅₀ not provided) [1] |

The compound exhibits favorable drug disposition properties including low CYP450 inhibition (<15% at 10 μM for CYP3A4, CYP2D6, and CYP2C9), low microsomal metabolism across species (<20% after 30 min at 4 μM), good permeability (MDCK A-B > 4%), and minimal hERG channel blockade (6% displacement of [³H]-astemizole at 100 μM) [1] [4].

In Vivo Efficacy

LY3000328 demonstrates dose-dependent efficacy in a CaCl₂-induced mouse model of AAA:

- 58% aortic diameter reduction at 1 mg/kg

- 83% reduction at 3 mg/kg

- 87% reduction at 10 mg/kg [1]

Exposure (AUC) increased dose-dependently, supporting favorable pharmacokinetic properties. Plasma concentration of approximately 60 ng/mL provides 50% maximal inhibition of Cat S activity [4].

Experimental Protocols

Cathepsin S Enzyme Inhibition Assay

Purpose: To determine IC₅₀ values for compound inhibition against human and mouse Cat S [1]

Materials:

- Recombinant human or mouse Cat S enzyme

- Fluorogenic substrate (Z-Val-Val-Arg-AMC)

- Assay buffer (pH 6.5, containing DTT and EDTA)

- Test compounds dissolved in DMSO

- Fluorescence microplate reader

Method:

- Prepare assay buffer (optimal pH 6.5 for Cat S activity)

- Pre-incubate Cat S enzyme with test compounds (8-point concentration series) for 30 minutes

- Initiate reaction by adding fluorogenic substrate

- Monitor fluorescence continuously (excitation 380 nm, emission 460 nm) for 30-60 minutes

- Calculate velocity from linear phase of reaction

- Determine IC₅₀ values by nonlinear regression of inhibition curves

Validation: The assay reliably differentiates between covalent and noncovalent inhibitors through time-dependent studies. Noncovalent inhibitors like LY3000328 show immediate equilibrium behavior without pre-incubation dependence [1].

In Vivo AAA Efficacy Model

Purpose: To evaluate compound efficacy in a mouse model of abdominal aortic aneurysm [1]

Materials:

- C57BL/6 mice (8-12 weeks old)

- CaCl₂ solution (0.5 M)

- Saline (control)

- Test compounds formulated for in vivo administration

- Ultrasound imaging system for aortic diameter measurement

Method:

- Anesthetize mice and expose abdominal aorta surgically

- Apply 0.5 M CaCl₂-soaked gauze to ablumenal surface for 15 minutes to induce aneurysm

- Administer test compounds (1-30 mg/kg) daily via appropriate route

- Monitor aortic diameter by ultrasound at weekly intervals for 4-8 weeks

- Terminate study and harvest tissue for histopathological analysis

- Quantify medial elastin fragmentation, smooth muscle cell apoptosis, and inflammatory markers

Key Endpoints: Aortic diameter measurement, elastin integrity scoring, macrophage infiltration quantification, and plasma Cat S activity levels [1].

Structural Biology Workflow

Protein Crystallization:

- Express and purify recombinant human Cat S

- Co-crystallize with LY3000328 using vapor diffusion methods

- Optimize crystal growth conditions (reported resolution 1.8 Å)

Data Collection and Structure Determination:

- Collect X-ray diffraction data at synchrotron source

- Solve structure by molecular replacement using existing Cat S coordinates

- Refine with iterative model building and parameter optimization (final R factors: working 0.185, free 0.210)

Structure Analysis:

- Identify inhibitor binding mode and protein-inhibitor interactions

- Map electron density for ligand and key binding residues

- Analyze binding pocket geometry and conformational changes

This structural biology workflow enabled the structure-based drug design approach that guided optimization from initial hits to LY3000328 [1].

Pathway Diagrams and Therapeutic Context

Diagram 1: Cathepsin S signaling pathway and LY3000328 inhibition mechanism. Stress factors upregulate CTSS expression through transcriptional activators (IRF-1, PU.1, TFEB, STAT3), leading to pathological processes through multiple mechanisms. LY3000328 specifically inhibits CTSS activity, blocking downstream pathology [2].

Conclusion and Research Significance

LY3000328 represents a significant advancement in cysteine protease inhibitor design through its novel noncovalent mechanism that avoids direct interaction with the catalytic cysteine. Its high potency (single-digit nM IC₅₀ against human Cat S), exceptional selectivity profile, and demonstrated efficacy in preclinical AAA models supported its selection for clinical development [1]. The compound's favorable drug disposition properties and clean secondary pharmacology profile further enhanced its translational potential.

References

- 1. Discovery of Cathepsin S Inhibitor LY3000328 for the ... [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin S: molecular mechanisms in inflammatory and ... [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Cathepsin S Inhibitor LY3000328 for the ... [pubmed.ncbi.nlm.nih.gov]

- 4. LY 3000328 (Z-FL-COCHO) | Cathepsin S Inhibitor [medchemexpress.com]

Comprehensive Technical Guide: Cathepsin S Pathophysiology and LY3000328 Targeting

Introduction and Executive Summary

Cathepsin S (CatS) is a lysosomal cysteine protease belonging to the papain superfamily that has emerged as a significant therapeutic target across multiple disease domains. Unlike many lysosomal proteases that function only under acidic conditions, CatS maintains enzymatic activity across a broad pH range (5.0-7.5), enabling both intracellular and extracellular functions [1]. This comprehensive review examines CatS pathophysiology and the development of LY3000328, a potent, selective, non-covalent CatS inhibitor that has progressed to Phase 1 clinical trials. The inhibitor represents a breakthrough in cathepsin S targeting through its unique mechanism of action that avoids covalent binding with the catalytic cysteine residue, potentially mitigating off-target effects associated with earlier electrophilic inhibitors [1] [2]. Research indicates CatS inhibition holds particular promise for abdominal aortic aneurysm, autoimmune disorders, cardiovascular diseases, and certain cancer types, positioning LY3000328 as a valuable investigational compound for researchers exploring cysteine protease targeting in therapeutic development.

Cathepsin S Biology and Pathophysiological Mechanisms

Structural Characteristics and Biochemical Properties

Cathepsin S is a 24.8 kDa protease comprising 217 amino acids in its mature form, with the characteristic catalytic triad of cysteine proteases (Cys25, His159, and Asn175) [1] [2]. The enzyme exhibits several distinctive biochemical properties that underlie its pathophysiological significance:

- Broad pH activity profile: Unlike acid-dependent cathepsins (B/L/K), CatS maintains enzymatic stability and activity at neutral pH (≤7.0) due to its histidine-rich propeptide domain [3]

- Substrate specificity: CatS functions primarily as an endopeptidase, cleaving extracellular matrix components including elastins, collagens, and proteoglycans [2]

- Cellular expression: Predominantly expressed in immune cells (macrophages, B-lymphocytes, dendritic cells, microglia) and various structural cells (vascular smooth muscle cells, epithelial cells) [1] [2]

Molecular and Signaling Pathways in Disease

Cathepsin S contributes to disease pathophysiology through several interconnected molecular mechanisms, illustrated in the following pathway diagram:

Cathepsin S Pathophysiological Signaling Network. CTSS overexpression driven by diverse stressors activates multiple pathogenic mechanisms resulting in various diseases.

The diagram above illustrates how diverse stressors converge to upregulate CatS expression, which subsequently activates multiple pathogenic mechanisms through several key molecular pathways:

- Extracellular matrix degradation: CatS directly cleaves elastin, collagen, and proteoglycans, weakening vascular integrity and promoting abdominal aortic aneurysm formation [1] [4]

- MHC-II mediated antigen presentation: As a key protease in invariant chain processing, CatS activates adaptive immunity by facilitating antigen loading onto MHC class II molecules [3] [5]

- Protease-activated receptor 2 (PAR2) activation: Extracellular CatS cleaves PAR2, initiating G-protein coupled signaling that promotes inflammation and cancer progression [3]

- Inflammatory signaling potentiation: CatS activates NF-κB signaling and processes various cytokines and chemokines, amplifying inflammatory responses in cardiovascular and autoimmune diseases [3]

Regulatory Pathways Controlling Cathepsin S Expression

Multiple transcriptional mechanisms regulate CatS expression under pathological conditions:

- Upregulating factors: IRF-1, PU.1, and TFEB enhance CatS expression during inflammatory activation [3]

- Downregulating factors: TGF-β/Smad signaling suppresses CatS transcription [3]

- Dual regulators: STAT3 can either promote or inhibit CatS expression depending on cytokine milieu and cellular context [3]

LY3000328 Inhibitor Profile and Mechanism of Action

Discovery and Optimization

LY3000328 emerged from systematic medicinal chemistry efforts to develop non-covalent CatS inhibitors with improved selectivity profiles:

- Lead identification: Initial medium-throughput screening of approximately 120,000 compounds identified benzamide-based hit compound 6 (CatS IC~50~ = 1.3 μM) with inherent selectivity over cathepsin L (>100-fold) [1]

- Structure-based optimization: X-ray crystallography of initial lead bound to CatS revealed binding mode in S2 and S3 subsites, enabling rational design to improve potency and drug properties [1]

- Key structural modifications:

- Replacement of amidine with urea linker (compound 7)

- Introduction of O-linked carbamate to leverage Gly69 hydrogen bonding (compound 9)

- Incorporation of 3-oxetanyl group to reduce basicity and lipophilicity (compound 9)

- Benzylic carbon to oxygen substitution to mitigate metabolic oxidation (LY3000328) [1]

Biochemical and Pharmacological Characterization

Table 1: In Vitro Pharmacological Profile of LY3000328

| Parameter | Value | Experimental Conditions |

|---|---|---|

| hCatS IC~50~ | 7.7 ± 5.85 nM (n=11) | Human cathepsin S enzyme inhibition [1] |

| mCatS IC~50~ | 1.67 ± 1.17 nM (n=9) | Mouse cathepsin S enzyme inhibition [1] |

| Selectivity | >1000-fold vs CatB, CatL, CatK, CatV | Specificity profiling against cysteine cathepsins [1] |

| CYP Inhibition | <15% at 10 μM (3A4, 2D6, 2C9) | Cytochrome P450 inhibition screening [6] |

| Metabolic Stability | <20% metabolism after 30 min (4 μM) | Mouse, rat, dog, and human liver microsomes [6] |

| Permeability | MDCK A-B >4% | Cellular permeability assessment [6] |

| hERG Binding | 6% displacement at 100 μM | [³H]-astemizole binding in HEK293 membranes [6] |

Table 2: In Vivo Efficacy of LY3000328 in Disease Models

| Disease Model | Species | Dosing Regimen | Efficacy Outcomes |

|---|---|---|---|

| CaCl~2~-induced AAA | Mouse | 1-30 mg/kg | Dose-dependent aortic diameter reduction: 58% (1 mg/kg), 83% (3 mg/kg), 87% (10 mg/kg) [1] |

| SLE-PAH | Female MRL/lpr mice | Selective CatS inhibitor | Suppressed pulmonary arterial remodeling, stimulated PPARγ, reduced right ventricular systolic pressure [5] |

| Myocardial Infarction | Mouse | CatS inhibitor E64d | Regulated TGF-β1 signaling, improved scar formation, preserved left ventricular function [4] |

Unique Binding Mode and Molecular Interactions

LY3000328 exhibits a novel non-covalent inhibition mechanism distinct from earlier electrophilic CatS inhibitors:

- S2/S3 subsite binding: Unlike covalent inhibitors that target Cys25, LY3000328 occupies the S2 and S3 binding pockets without interacting with the catalytic cysteine [1]

- Key molecular interactions (determined by X-ray crystallography at 1.8 Å resolution):

- Benzamide phenyl ring occupies S3 pocket with face-to-edge interaction with Phe70

- Tetrahydronaphthalene aryl moiety binds S2 pocket with additional face-to-edge Phe70 interaction

- Hydrogen bond between benzamide NH and Gly69 carbonyl oxygen (2.8 Å)

- Carbamate carbonyl oxygen hydrogen bonds with Gly69 NH (3.1 Å)

- Carbamate NH hydrogen bonds with Asn163 carbonyl (2.9 Å) [1]

- Structural basis for selectivity: Unique S2 and S3 pocket residues (Gly137, Phe70, Val162) in CatS enable selective inhibition over other cathepsins with conservation of Cys25 but variation in subsite residues [2]

The following diagram illustrates the experimental workflow for characterizing CatS inhibitors like LY3000328:

Comprehensive Experimental Workflow for characterizing CatS inhibitors like LY3000328

Clinical Development and Experimental Applications

Phase 1 Clinical Trial Findings

LY3000328 has completed a Phase 1, single-center, investigator- and subject-blind, randomized, placebo-controlled, single dose, dose escalation study (ClinicalTrials.gov NCT01515358) in 21 healthy male volunteers [7]. Key findings included:

- Safety and tolerability: All doses (1-300 mg) were well tolerated with linear pharmacokinetics up to 300 mg [7]

- Pharmacokinetics: Linear exposure increases with dose, enabling predictable dosing [7]

- Novel pharmacodynamic response: Biphasic effect on CatS biomarkers:

- Transient decrease in plasma CatS activity during compound exposure

- Subsequent increase in plasma CatS mass after compound clearance

- CatS specific activity normalization revealed mass-driven activity increases [7]

- Dosing considerations: Administration with food recommended to prevent acid-mediated degradation of oxetane ring to chloroalcohol degradant [7]

Research Applications and Preclinical Evidence

Beyond its initial development for AAA, LY3000328 and other selective CatS inhibitors have demonstrated potential therapeutic utility across multiple disease areas:

Cardiovascular diseases:

Autoimmune disorders:

Oncology:

Metabolic diseases:

Experimental Protocols and Research Methodology

Standardized Cathepsin S Enzyme Inhibition Assay

Purpose: Determine IC~50~ values for compound screening against human and mouse CatS [1]

Protocol:

- Enzyme preparation: Recombinant human CatS (rhCatS) expressed and purified; activity verified with fluorogenic substrate

- Reaction conditions:

- Buffer: 100 mM sodium phosphate, 1 mM EDTA, 2 mM DTT, pH 6.5

- Substrate: Z-Val-Val-Arg-AMC (Km concentration, typically 10-50 μM)

- Enzyme concentration: 2-5 nM (determined by active site titration)

- Inhibition assay:

- Pre-incubate compound with enzyme (30 min, 25°C)

- Initiate reaction with substrate

- Monitor fluorescence (excitation 355 nm, emission 460 nm) for 30 min

- Calculate initial velocities

- Data analysis:

- Plot % activity vs. log[inhibitor]

- Fit to four-parameter logistic equation to determine IC~50~

- Include appropriate controls (no inhibitor, blank)

In Vivo AAA Efficacy Model

Purpose: Evaluate compound efficacy in CaCl~2~-induced abdominal aortic aneurysm model [1]

Protocol:

- Animal model: Male C57BL/6 mice (8-10 weeks)

- Aneurysm induction:

- Expose abdominal aorta infrarenally

- Apply 0.25M CaCl~2~-soaked gauze (15 min)

- Control group: 0.9% NaCl application

- Compound administration:

- Begin dosing 3 days pre-surgery

- Continue daily (oral gavage) for 28 days

- Multiple dose groups (e.g., 1, 3, 10, 30 mg/kg)

- Endpoint measurements:

- Aortic diameter measurement (microcalipers)

- Histological analysis (elastin fragmentation, immune cell infiltration)

- Plasma CatS activity and mass biomarkers

Protein Crystallography for Binding Mode Determination

Purpose: Elucidate inhibitor binding mode through X-ray crystallography [1]

Protocol:

- Protein purification and crystallization:

- Express recombinant human CatS in eukaryotic system

- Purify via affinity and size exclusion chromatography

- Crystallize using vapor diffusion (hanging/sitting drops)

- Complex formation:

- Soak crystals with inhibitor or co-crystallize

- Cryoprotect and flash-cool in liquid nitrogen

- Data collection and structure determination:

- Collect X-ray diffraction data (synchrotron source)

- Solve structure by molecular replacement

- Refine with iterative model building

- Binding mode analysis:

- Identify protein-inhibitor interactions

- Calculate intermolecular distances

- Generate schematic diagrams of binding interactions

Current Challenges and Future Directions

Despite promising preclinical results, several challenges remain in CatS inhibitor development:

- Complex pharmacodynamic response: The biphasic effect (decreased activity followed by increased mass) observed in clinical trials may complicate therapeutic applications [7]

- Disease-specific considerations: The pleiotropic roles of CatS in different tissues may necessitate targeted delivery approaches

- Biomarker development: Translation of plasma CatS activity and mass measurements as predictive biomarkers requires further validation

- Therapeutic window optimization: While well-tolerated in Phase 1, chronic dosing safety profiles remain unestablished

Future research directions should focus on:

- Next-generation inhibitors with improved pharmacodynamic profiles

- Combination therapies targeting complementary pathways

- Disease-specific targeting strategies to maximize therapeutic index

- Expanded clinical evaluation in proof-of-concept studies for prioritized indications

Conclusion

References

- 1. Discovery of Cathepsin S Inhibitor LY3000328 for the ... [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Cathepsin S Inhibition: Challenges and ... [mdpi.com]

- 3. Cathepsin S: molecular mechanisms in inflammatory and ... [frontiersin.org]

- 4. Cathepsin S As an Inhibitor of Cardiovascular Inflammation ... [frontiersin.org]

- 5. Cathepsin S Inhibition Suppresses Experimental Systemic ... [mdpi.com]

- 6. LY 3000328 (Z-FL-COCHO) | Cathepsin S Inhibitor [medchemexpress.com]

- 7. Pharmacokinetics and pharmacodynamics of the cathepsin ... [pmc.ncbi.nlm.nih.gov]

- 8. Cathepsin S regulates ferroptosis sensitivity in ... [sciencedirect.com]

LY3000328 clinical candidate selection criteria

LY3000328 Preclinical Candidate Profile

The decision to select LY3000328 (also referred to as Compound 5) for clinical development was based on a comprehensive dataset encompassing its potency, selectivity, mechanism, and drug-like properties [1].

The table below summarizes the core in vitro and in vivo data that supported its selection:

| Parameter | Result / Value | Significance / Method |

|---|

| In Vitro Potency (IC₅₀) | Human Cat S: 7.70 ± 5.85 nM Mouse Cat S: 1.67 ± 1.17 nM | Enzyme inhibition assays demonstrated high potency [1]. | | Selectivity | High selectivity over other cysteine proteases (Cat L, K, B, V) | Reduced potential for off-target toxicity [1]. | | Mechanism of Action | Non-covalent, reversible inhibitor | Binds to S2/S3 subsites without interacting with catalytic Cys25, minimizing risk of non-specific reactivity [1]. | | In Vivo Efficacy | 58-87% aortic diameter reduction (1-30 mg/kg in mouse AAA model) | Demonstrated dose-responsive efficacy in a disease-relevant model [1]. | | Drug Disposition | Low CYP450 inhibition, low microsomal metabolism, good permeability | Predictive of favorable pharmacokinetics and low drug-drug interaction potential [1]. | | Safety & Tolerability (Phase I) | All single doses (up to 300 mg) were well tolerated in healthy human volunteers | Initial human data supported its safety profile for further clinical study [2]. |

Experimental Protocols for Key Assays

To help you understand how these criteria were evaluated, here are the methodologies for some of the key experiments cited.

Cathepsin S Enzyme Inhibition Assay [1]

- Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds against human and mouse Cat S.

- Procedure: Test compounds were evaluated in a biochemical assay using the relevant Cat S enzyme. The IC₅₀ value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, was calculated from the dose-response data.

In Vivo Efficacy: CaCl₂-Induced Mouse AAA Model [1] [3]

- Purpose: To assess the efficacy of LY3000328 in suppressing the development of abdominal aortic aneurysm (AAA).

- Procedure:

- Disease Induction: Inflammation and aneurysm formation are induced in mice by applying CaCl₂ to the outer (ablumenal) surface of the abdominal aorta.

- Dosing: The test compound (e.g., LY3000328) is administered to the animals. In the referenced study, LY3000328 was given at doses of 1, 3, 10, and 30 mg/kg.

- Endpoint Analysis: After a set period (e.g., 28 days), the aortic diameter is measured. A significant reduction in aortic diameter expansion in the treatment group compared to the vehicle control group indicates efficacy.

Phase I Clinical Trial: Pharmacokinetics/Pharmacodynamics (PK/PD) [2]

- Purpose: To assess safety, tolerability, pharmacokinetics, and target engagement of LY3000328 in humans.

- Study Design: A single-center, placebo-controlled, single-dose escalation study in healthy male volunteers.

- Dosing: Escalating oral doses (1, 3, 10, 30, 100, 300 mg) were administered with food to prevent degradation in the stomach.

- Sample Collection: Blood samples were collected at predetermined times post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).

- Bioanalysis:

- PK: Plasma concentrations of LY3000328 were measured using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.

- PD: Plasma samples were analyzed for Cat S activity and Cat S mass to evaluate the drug's effect on its target.

Visualizing the Clinical Candidate Selection Workflow for LY3000328

The following diagram illustrates the key stages and decision points in the selection and early development of LY3000328, from initial discovery to the completion of its Phase I clinical trial.

Unresolved Questions and Future Directions

While LY3000328 successfully entered clinical trials, the search results highlight a complex pharmacodynamic response and do not clarify its current development status.

A Complex Pharmacodynamic Response: The Phase I trial revealed a biphasic PD effect [2]. After LY3000328 was administered and cleared from plasma, there was a prolonged increase in total Cat S protein mass. This suggests that simply inhibiting the enzyme's activity may trigger compensatory biological mechanisms, which could have significant implications for the long-term therapeutic strategy of Cat S inhibition.

Therapeutic Potential Beyond AAA: Research indicates that Cat S inhibition is a relevant mechanism for other conditions. For instance, a different Cat S inhibitor was shown to suppress pulmonary arterial remodeling in a mouse model of systemic lupus erythematosus (SLE), suggesting a potential application for LY3000328 in SLE-associated pulmonary arterial hypertension [4].

References

- 1. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of the cathepsin ... [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibition of Cathepsin S Suppresses ... [sciencedirect.com]

- 4. Cathepsin S Inhibition Suppresses Experimental Systemic ... [mdpi.com]

Known Experimental Parameters for LY3000328 Assays

The table below summarizes the key information from published studies that have used LY3000328 in vitro.

| Assay Type | Key Reagents | Key Parameters & Conditions | Reported Outcome |

|---|

| Molecular Docking | • Crystal structure of Cathepsin S (PDB: 4P6G) • Structure of LY3000328 | • Software: Molecular Operating Environment (MOE) • Focus: Interactions with S2 and S3 pockets of CatS for specificity [1] | Docking score (S-score): -7.26 kcal/mol [2] | | In Vitro Enzymatic Inhibition | • Recombinant Cathepsin S enzyme • Fluorogenic substrate: Z-VVR-AFC [3] [2] • Assay buffer (pH ~5.0-7.5) | • Excitation/Emission: 400/505 nm [2] • Measurement: Kinetic mode over 60 minutes [2] | Confirmed as a potent and selective CatS inhibitor [1] | | Cellular Assay | • Cultured Glomerular Endothelial Cells (GEnCs) [3] | • Treatment with recombinant Cat-S to induce dysfunction • Co-treatment with PAR2 antagonists to validate mechanism [3] | LY3000328 (Cat-S inhibitor) prevented Cat-S-induced endothelial barrier disruption [3] |

Proposed Detailed In Vitro Enzymatic Inhibition Protocol

Based on standard fluorometric methods for cathepsin S and the specific details available [2], you can adapt the following protocol.

Principle: The assay measures the inhibition of CatS enzymatic activity by LY3000328. The enzyme cleaves the synthetic substrate Z-VVR-AFC, releasing the fluorescent AFC moiety. Inhibitor potency is determined by the reduction in fluorescence increase over time compared to an uninhibited control.

Workflow Diagram:

Materials and Reagents:

- LY3000328 (e.g., Tocris Bioscience, MedChemExpress)

- Recombinant Human Cathepsin S enzyme (R&D Systems, Abcam)

- Cathepsin S Fluorogenic Substrate: Z-Val-Val-Arg-AMC (Z-VVR-AMC) or Z-VVR-AFC (e.g., Bachem, Enzo Life Sciences)

- Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, 0.1% CHAPS, 2.5 mM DTT, pH adjust to 5.5. Alternatively, use a physiological buffer at pH 7.4 for neutral pH activity profiling [1].

- DMSO (cell culture grade, Sigma-Aldrich)

- Black 96-well Microplate (flat-bottom, low protein binding)

- Fluorescent Microplate Reader capable of kinetic measurements (e.g., SpectraMax, Tecan)

Step-by-Step Procedure:

- Inhibitor Dilution Series: Prepare a serial dilution of LY3000328 in assay buffer from a high-concentration DMSO stock. The final DMSO concentration in the assay should not exceed 1% (v/v). Include a vehicle control (1% DMSO).

- Enzyme and Substrate Preparation: Dilute the recombinant CatS enzyme in cold assay buffer to a working concentration. Prepare the Z-VVR-AFC substrate in assay buffer.

- Reaction Setup:

- Add 10 µL of each LY3000328 dilution or control to the appropriate wells of the 96-well plate, in triplicate.

- Add 40 µL of the enzyme solution to each well. Gently mix by shaking the plate.

- Pre-incubate the plate for 15 minutes at room temperature, protected from light.

- Initiate Reaction: Add 40 µL of the substrate solution to each well to start the reaction. The final reaction volume is 90 µL.

- Fluorescence Measurement: Immediately transfer the plate to the pre-heated (37°C) plate reader. Measure the fluorescence (Excitation: 400 nm, Emission: 505 nm) every minute for 60 minutes in kinetic mode.

- Controls:

- Enzyme Control: Assay buffer + enzyme + substrate (represents 0% inhibition, maximum signal).

- Background Control: Assay buffer + substrate only (no enzyme, for background subtraction).

- Reference Inhibitor Control (Optional): A known CatS inhibitor (e.g., Z-FF-FMK from an assay kit [2]) to validate the assay system.

Data Analysis:

- Calculate the slope (rate of fluorescence increase, RFU/min) for each well after subtracting the background control.

- Calculate the percentage of relative inhibition for each concentration of LY3000328 using the formula:

% Inhibition = [1 - (Slope_sample / Slope_enzyme_control)] × 100 - Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic model (e.g., in GraphPad Prism) to determine the IC₅₀ value (concentration that gives 50% inhibition).

Important Considerations for Your Research

- Specificity is Key: When profiling LY3000328, always test against other cysteine cathepsins (like CatK and CatL) due to their high structural similarity. The S2 and S3 substrate pockets are critical for achieving selectivity [1].

- Cellular Validation: To demonstrate functional efficacy, follow up biochemical assays with a cellular model. The cited research used glomerular endothelial cells and demonstrated that Cat-S inhibition with LY3000328 could protect barrier function, which is dependent on PAR2 activation [3].

- Probe the Mechanism: The protective effect of Cathepsin S inhibition in disease models like diabetic nephropathy has been shown to work through the PAR2-dependent pathway on endothelial cells [3]. Your experimental design could explore this signaling axis further.

References

Comprehensive Application Notes and Protocols for LY3000328: Solubility, Storage, and Experimental Procedures

Introduction and Biological Activity

LY3000328 (also known as Z-FL-COCHO) is a potent and selective inhibitor of cathepsin S (CatS), a cysteine protease implicated in multiple pathological conditions. With IC₅₀ values of 7.7 nM for human CatS and 1.67 nM for mouse CatS, this compound demonstrates exceptional potency and specificity toward its target [1] [2] [3]. Cathepsin S plays a crucial role in extracellular matrix degradation through its action on structural proteins including elastin and collagen, suggesting therapeutic potential for conditions such as abdominal aortic aneurysm (AAA) where these matrix components are compromised [1] [3] [4]. The compound has progressed to clinical trials, including a completed Phase 1 study in healthy volunteers (NCT01515358), which established its preliminary safety and pharmacokinetic profile [2] [4].

The molecular mechanism of LY3000328 involves specific binding to the active site of cathepsin S, effectively blocking its proteolytic activity. This inhibition potentially slows AAA expansion by preserving the integrity of extracellular matrix proteins in vessel walls [3] [4]. Beyond its cardiovascular applications, research indicates that LY3000328 can disrupt EGFR trafficking in cancer models by inhibiting cathepsin S-mediated transfer of EGFR from late endosomes to lysosomes, thereby suppressing mTORC1 activation—a key signaling pathway in cell proliferation and survival [5]. This multifaceted mechanism underscores the research utility of LY3000328 across various experimental systems.

Physicochemical Properties and Storage Conditions

Molecular Characteristics

LY3000328 possesses well-defined molecular characteristics that influence its handling and application in research settings. The compound has a molecular weight of 484.52 g/mol and a chemical formula of C₂₅H₂₉FN₄O₅ [1] [2]. It appears as a white to off-white solid powder at room temperature with a predicted density of approximately 1.4 g/cm³ [6] [3]. The CAS registry number 1373215-15-6 provides a unique identifier for precise material tracking and ordering. The compound features two defined stereocenters, indicating the presence of specific stereoisomers that are essential for its biological activity [1] [6].

Table 1: Physicochemical Properties of LY3000328

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 484.52 g/mol | [1] [2] |

| Molecular Formula | C₂₅H₂₉FN₄O₅ | [1] [2] |

| CAS Number | 1373215-15-6 | [1] [6] |

| Appearance | White to off-white solid | [1] [6] [3] |

| Purity | ≥98% (typically >99%) | [6] [1] [2] |

| Defined Atom Stereocenters | 2 | [1] [6] |

Storage Recommendations

Proper storage conditions are critical for maintaining the stability and efficacy of LY3000328 over time. For long-term storage of the solid powder, -20°C is recommended, where the compound remains stable for at least three years [1] [2] [3]. When stored at 4°C, the solid material maintains stability for approximately two years [1]. For solutions prepared in DMSO, storage at -80°C is advised to preserve integrity for up to six months, while storage at -20°C is suitable for approximately one month [1] [6]. It is crucial to note that DMSO is hygroscopic (moisture-absorbing), which can potentially reduce solubility over time; therefore, using fresh, anhydrous DMSO is recommended for preparing stock solutions [2].

LY3000328 demonstrates stability at ambient temperature for several days, making it suitable for shipping under standard conditions without special arrangements [6]. To preserve the compound's integrity, it should be protected from prolonged exposure to light and moisture. Repeated freeze-thaw cycles should be minimized for both solid and solution forms, as this can degrade the compound and reduce efficacy. For laboratory use, researchers should aliquot stock solutions into single-use portions to minimize freeze-thaw cycles and prevent contamination.

Solubility and Formulation Guidelines

Solubility Profile

LY3000328 exhibits specific solubility characteristics that guide its formulation for experimental use. The compound demonstrates high solubility in DMSO, with concentrations ≥50 mg/mL (approximately 103.19 mM) achievable according to multiple suppliers [1] [6]. One source reports even higher solubility in DMSO of 97 mg/mL (200.19 mM), though they note that moisture-absorbing DMSO may reduce solubility, emphasizing the importance of using fresh, anhydrous solvent [2]. In contrast, LY3000328 is insoluble in water and ethanol, necessitating the use of appropriate co-solvents for in vivo applications [2]. This solubility profile underscores the need for careful formulation planning when designing experiments.

Table 2: Solubility and Formulation Options for LY3000328

| Solvent/Formulation | Solubility | Concentration | Applications |

|---|---|---|---|

| DMSO | ≥50 mg/mL | ~103.19 mM | Stock solutions for in vitro studies |

| Water | Insoluble | N/A | Not recommended |

| Ethanol | Insoluble | N/A | Not recommended |

| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥2.5 mg/mL | ~5.16 mM | In vivo administration |

| 10% DMSO + 90% Corn Oil | ≥2.5 mg/mL | ~5.16 mM | In vivo administration |

Stock Solution Preparation

Preparation of stock solutions requires careful attention to ensure compound integrity and accurate dosing. For in vitro applications, a common approach involves dissolving LY3000328 in anhydrous DMSO to create concentrated stock solutions (e.g., 10-100 mM). The solution should be gently mixed until the solid is completely dissolved, avoiding vigorous shaking that might introduce moisture or cause oxidation. If necessary, brief sonication can be employed to aid dissolution [3]. Once prepared, these stock solutions should be aliquoted into single-use portions and stored at -80°C to maintain stability and prevent repeated freeze-thaw cycles [1] [6].

For in vivo studies, several formulations have been validated. A frequently used formulation combines 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline, which can achieve concentrations ≥2.5 mg/mL (5.16 mM) [1] [6] [2]. To prepare 1 mL of this working solution: add 100 μL of 25.0 mg/mL DMSO stock solution to 400 μL PEG300 and mix evenly; then add 50 μL Tween-80 and mix again; finally, add 450 μL normal saline to adjust the volume to 1 mL [1] [6]. Alternatively, a simpler formulation of 10% DMSO + 90% Corn Oil can be used, achieving similar concentrations and particularly suitable for oral administration in animal studies [6] [2].

In Vitro Experimental Protocols

Cathepsin S Enzyme Inhibition Assay

The enzymatic inhibition assay is fundamental for evaluating the potency of LY3000328. The protocol begins with preparing assay buffer (typically 100 mM sodium acetate buffer, pH 5.5, containing 1-5 mM DTT and 1-5 mM EDTA). Recombinant human or mouse cathepsin S enzyme is diluted in assay buffer to an appropriate working concentration. LY3000328 stock solutions are serially diluted in DMSO, then further diluted in assay buffer, ensuring the final DMSO concentration does not exceed 1% to avoid solvent effects on enzyme activity. The fluorogenic substrate (Z-Val-Val-Arg-AMC) is prepared in assay buffer at a concentration of 10-50 μM.

The assay procedure involves pre-incubating the enzyme with various concentrations of LY3000328 for 15-30 minutes at room temperature. The reaction is initiated by adding the fluorogenic substrate, and fluorescence is measured continuously (excitation ~380 nm, emission ~460 nm) for 30-60 minutes using a plate reader. Controls should include enzyme with DMSO only (positive control) and buffer without enzyme (background control). IC₅₀ values are determined by fitting the inhibition data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). Typical IC₅₀ values for LY3000328 are 7.7 nM for human CatS and 1.67 nM for mouse CatS [1] [3].

Cellular Activity Assessment

For evaluating cellular activity, researchers can assess the compound's effect on cathepsin S function in cell-based systems. The protocol involves culturing appropriate cell lines (such as macrophages or cancer cell lines endogenously expressing cathepsin S) in complete medium. LY3000328 is added to the cells at varying concentrations (typically ranging from 1 nM to 10 μM) and incubated for predetermined time points (e.g., 2-24 hours). Following treatment, cells are harvested and lysed, and cathepsin S activity is measured using fluorogenic substrates as described in the enzymatic assay.

Alternatively, the effect of LY3000328 on EGFR trafficking can be evaluated in cancer cell lines [5]. In this protocol, cells are treated with LY3000328 (e.g., 10 μM) or vehicle control for several hours, followed by analysis of EGFR localization using immunofluorescence and structure illumination microscopy (SIM). Co-localization of EGFR with lysosomal markers (LAMP1) and Rheb can be quantified using image analysis software. Additionally, mTORC1 activation can be assessed by Western blotting for phosphorylation of S6K1 at Thr389 and 4E-BP1 at Thr37/46 [5]. This approach demonstrates how LY3000328 disrupts the lysosomal translocation of EGFR and subsequent mTORC1 signaling, providing insight into its mechanism beyond direct enzyme inhibition.

In Vivo Experimental Protocols

Animal Model Administration

For in vivo studies, particularly in mouse models of abdominal aortic aneurysm (AAA), LY3000328 has demonstrated efficacy at various dosing levels [1] [3]. The compound is typically administered orally at doses ranging from 1 to 30 mg/kg, with a frequency of twice daily (BID) over 28 days to achieve therapeutic effects. The formulation commonly used for these studies is 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline, prepared as described in section 3.2, which provides good solubility and bioavailability [1] [6]. This formulation ensures consistent exposure and reproducible results in preclinical models.

In the AAA model, inflammation is induced in mice through application of CaCl₂ to the ablumenal surface of the aorta, creating a disease state that mimics human AAA pathology [1]. Treatment with LY3000328 shows a dose-dependent reduction in aortic diameter—specifically 58% at 1 mg/kg, 83% at 3 mg/kg, and 87% at 10 mg/kg—demonstrating its efficacy in mitigating aneurysm expansion [1] [3]. The exposure (AUC) of LY3000328 increases in a dose-dependent manner, indicating favorable drug disposition properties [1]. For other disease models, such as cancer, dosing regimens may need optimization based on the specific research objectives and animal model characteristics.

Pharmacodynamic Assessment

Monitoring the pharmacodynamic effects of LY3000328 is essential for understanding its in vivo efficacy. Blood collection should be performed at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) to measure plasma cathepsin S activity and compound concentrations [4]. Plasma samples are collected in EDTA tubes and stored at -70°C until analysis. Cathepsin S activity is measured using fluorogenic substrates similar to the in vitro assay, while LY3000328 concentrations are quantified using LC/MS/MS methods with a lower limit of quantification of 1 ng/mL [4].

The pharmacodynamic activity of LY3000328 exhibits a biphasic response in vivo. Initially, cathepsin S activity declines as the compound engages its target, then returns to baseline, followed by an increase above baseline levels [4]. This pattern is accompanied by a dose-dependent increase in cathepsin S mass, which continues to rise even after LY3000328 has been cleared from circulation [4]. Researchers should calculate specific activity (activity normalized to mass) to properly interpret these changes. Understanding this complex pharmacodynamic profile is crucial for appropriate experimental design and data interpretation in preclinical studies.

Safety and Biocompatibility Profile

LY3000328 has demonstrated a favorable safety profile in initial studies. In vitro assessments show low CYP450 inhibition (<15% at 10 μM for CYP3A4, CYP2D6, and CYP2C9), suggesting a reduced potential for drug-drug interactions [1] [6]. The compound also exhibits low in vitro metabolism across species (mouse, rat, dog, and human liver microsomes), with <20% metabolism after 30 minutes of incubation at 4 μM concentration [1] [6]. Additionally, it demonstrates good permeability (MDCK A-B >4%) and low potential for hERG channel blockade (only 6% displacement of [3H]-astemizole at 100 μM) [1] [6], indicating a reduced risk of cardiac side effects.

In a Phase 1 clinical trial with healthy volunteers, single doses of up to 300 mg were well-tolerated, with linear pharmacokinetics observed across the dose range tested [4]. The study reported that a plasma concentration of approximately 60 ng/mL achieves 50% maximal inhibition of cathepsin S activity [1] [4]. Researchers should note the unique biphasic pharmacodynamic response—initial inhibition followed by a rebound increase in cathepsin S mass—which may have implications for dosing regimens in chronic models [4]. When handling the compound in laboratory settings, standard precautions for research compounds should be followed, including use of personal protective equipment and proper ventilation, particularly when working with powdered material or DMSO solutions.

Graphical Representation of Mechanisms and Workflows

LY3000328 Mechanism of Action in Cathepsin S Inhibition

Experimental Workflow for LY3000328 Research Applications

Troubleshooting and Technical Notes

Researchers may encounter several common issues when working with LY3000328. Precipitation issues often arise when diluting DMSO stock solutions into aqueous buffers; to minimize this, gradually dilute the stock solution while vortexing, and ensure the final DMSO concentration does not exceed 1-2% for cellular assays. If precipitation persists, consider adding a small amount of co-solvents such as PEG300 or cyclodextrins to the aqueous buffer. For inconsistent in vivo results, verify the formulation preparation sequence—add co-solvents sequentially from left to right as specified in the protocols, and ensure the solution is clear before administration [1] [6].

Another consideration is the unique pharmacodynamic response of cathepsin S to inhibition. The biphasic pattern (initial decrease in activity followed by an increase in cathepsin S mass) is a characteristic response to LY3000328 rather than an experimental artifact [4]. Researchers should measure both activity and mass to properly interpret results and consider timing of endpoint assessments relative to dosing. For cellular studies examining EGFR trafficking, include appropriate controls (e.g., DYNG-4a for endocytosis inhibition) to validate the specific mechanism of action [5]. When storing solutions, always use fresh, anhydrous DMSO as moisture absorption can significantly reduce solubility over time [2].

Conclusion

LY3000328 represents a valuable research tool for investigating cathepsin S biology and its role in various disease processes. With well-characterized solubility profiles—particularly its high solubility in DMSO (≥50 mg/mL) and available in vivo formulations—researchers can effectively apply this compound across multiple experimental systems [1] [6] [2]. The detailed protocols provided for in vitro enzymatic assays, cellular studies, and in vivo models offer a solid foundation for investigating the compound's mechanisms and therapeutic potential.

The unique pharmacodynamic profile of LY3000328, including its biphasic effect on cathepsin S activity and mass, presents both challenges and opportunities for research applications [4]. By following the recommended storage conditions, formulation procedures, and experimental guidelines outlined in this document, researchers can maximize the utility of this compound in their investigations. As research with LY3000328 continues to evolve, particularly in areas such as AAA and cancer biology, these application notes and protocols provide a essential foundation for proper experimental implementation and data interpretation.

References

- 1. medchemexpress.com/ LY - 3000328 .html [medchemexpress.com]

- 2. LY3000328 | Cysteine Protease inhibitor | Mechanism [selleckchem.com]

- 3. | Cathepsin S inhibitor | TargetMol LY 3000328 [targetmol.com]

- 4. Pharmacokinetics and pharmacodynamics of the cathepsin ... [pmc.ncbi.nlm.nih.gov]

- 5. Lysosomal EGFR acts as a Rheb-GEF independent of its ... [pmc.ncbi.nlm.nih.gov]

- 6. | inhibitor/agonist | CAS 1373215-15-6 | Buy LY ... 3000328 this compound [invivochem.com]

Comprehensive Application Note: LY3000328 Dosing in Mouse Abdominal Aortic Aneurysm (AAA) Models

Introduction to LY3000328

LY3000328 is a novel, potent, and selective Cathepsin S (CatS) inhibitor that has demonstrated significant efficacy in experimental models of abdominal aortic aneurysm (AAA). This small molecule inhibitor exhibits high potency with IC₅₀ values of 7.7 nM for human CatS and 1.67 nM for mouse CatS, making it particularly suitable for preclinical studies in mouse models. Unlike many cysteine protease inhibitors that form covalent bonds with the active site Cys25, LY3000328 acts as a noncompetitive inhibitor that binds to the S2 and S3 subsites of CatS without interacting with the catalytic cysteine residue. This mechanism of action contributes to its excellent selectivity profile against other cysteine proteases including cathepsins B, K, L, and V.

The physicochemical properties of LY3000328 include a molecular weight of 484.52 g/mol and good permeability (MDCK A-B >4%), with low in vitro metabolism in liver microsomes from multiple species including humans. Cathepsin S has been implicated in AAA pathogenesis through its role in elastin degradation, extracellular matrix remodeling, and inflammation within the vascular wall. Inhibition of CatS represents a promising therapeutic strategy for AAA, as current treatment options remain limited to surgical interventions for advanced disease stages [1] [2].

Experimental AAA Models and Study Design

Commonly Used Mouse AAA Models